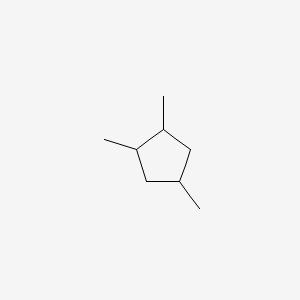

1,2,4-Trimethylcyclopentane

Description

Structure

3D Structure

Properties

IUPAC Name |

1,2,4-trimethylcyclopentane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16/c1-6-4-7(2)8(3)5-6/h6-8H,4-5H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNUFYSGVPVMNRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(C(C1)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00870987 | |

| Record name | 1,2,4-Trimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | 1,2,4-Trimethylcyclopentane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13492 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

2815-58-9, 2613-72-1, 4850-28-6, 16883-48-0 | |

| Record name | 1,2,4-Trimethylcyclopentane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2815-58-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1alpha,2alpha,4alpha)-1,2,4-Trimethylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002613721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Trimethylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002815589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1alpha,2alpha,4beta)-1,2,4-Trimethylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004850286 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1alpha,2beta,4alpha)-1,2,4-Trimethylcyclopentane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016883480 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Trimethylcyclopentane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00870987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trimethylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1α,2β,4α)-1,2,4-trimethylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1α,2α,4α)-1,2,4-trimethylcyclopentane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1,2,4-Trimethylcyclopentane

This guide provides a comprehensive overview of the chemical and physical properties of 1,2,4-trimethylcyclopentane, tailored for researchers, scientists, and professionals in drug development. The information is presented to facilitate easy comparison and reference, including key data points, safety information, and a summary of its structural characteristics.

Core Chemical Properties

This compound is a saturated alicyclic hydrocarbon with the chemical formula C8H16.[1][2][3][4][5][6][7][8] Its structure consists of a five-membered cyclopentane (B165970) ring substituted with three methyl groups at positions 1, 2, and 4. This substitution pattern gives rise to several stereoisomers, each with potentially unique physical properties.[2][3][4][5][6][7][8][9][10]

Physicochemical Data

The quantitative properties of this compound and its various isomers are summarized in the table below. It is important to note that the specific values can vary between different stereoisomers.

| Property | Value | Isomer/Details | Source(s) |

| Molecular Formula | C8H16 | All isomers | [1][2][3][4][5][6][7][8][11] |

| Molecular Weight | 112.21 g/mol | All isomers | [1][2][3][4][5][6][7][8][11][12][13] |

| Physical State | Liquid | General | [1][14] |

| Normal Boiling Point (Tboil) | Not Available | ||

| Normal Melting Point (Tfus) | Not Available | ||

| Critical Temperature (Tc) | Not Available | ||

| Critical Pressure (Pc) | Not Available | ||

| Enthalpy of Vaporization (ΔvapH°) | Not Available | ||

| Octanol/Water Partition Coefficient (logPoct/wat) | Not Available | ||

| Water Solubility (log10WS) | Not Available |

Note: Specific boiling and melting points for individual stereoisomers were not consistently available in the aggregated search results. Researchers should consult specialized chemical databases for isomer-specific data.

Structural Information and Isomerism

The connectivity of the methyl groups at positions 1, 2, and 4 on the cyclopentane ring allows for multiple stereoisomers, including cis and trans configurations.[10][11] The spatial arrangement of these methyl groups significantly influences the molecule's overall shape and can affect its physical properties and chemical reactivity. The main stereoisomers include (1α,2α,4β)-, (1α,2β,4α)-, and (1α,2α,4α)-1,2,4-trimethylcyclopentane.[2][3][5][7][8]

Below is a logical diagram illustrating the key characteristics of this compound.

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

-

Mass Spectrometry (MS) : Gas Chromatography-Mass Spectrometry (GC-MS) data is available for various isomers of this compound through resources like the NIST Chemistry WebBook.[2][7] The mass spectrum provides information about the fragmentation pattern of the molecule, aiding in its identification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 13C NMR spectral data for (1alpha,2alpha,4beta)-1,2,4-Trimethylcyclopentane has been documented.[1] This technique is essential for elucidating the carbon skeleton and the chemical environment of each carbon atom.

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not available in the general literature searched. For specific methodologies, researchers should refer to the original publications or the database entries where the spectra are hosted, such as the NIST Chemistry WebBook or other specialized chemical databases.[1][2][7]

Synthesis and Reactivity

As a saturated hydrocarbon, this compound is expected to exhibit chemical reactivity typical of alkanes. It is generally unreactive towards many reagents but can undergo combustion and free-radical substitution reactions under specific conditions.

Safety and Handling

This compound is classified as a hazardous substance.[14]

-

Hazards : It is a highly flammable liquid and vapor.[12][13] It is also considered an irritant and is toxic if ingested.[1][14] The substance may be fatal if swallowed and enters the airways.[15]

-

Precautions : Appropriate safety precautions should be taken when handling this compound. This includes working in a well-ventilated area, avoiding sources of ignition, and using personal protective equipment.[16]

Conclusion

This compound is a saturated cycloalkane with a well-defined molecular formula and weight. Its key feature is the existence of multiple stereoisomers, which can influence its physical properties. While general chemical and safety data are available, detailed experimental protocols for its synthesis and spectroscopic analysis require consultation with specialized chemical literature and databases. This guide serves as a foundational resource for professionals requiring a technical overview of this compound.

References

- 1. (1alpha,2alpha,4beta)-1,2,4-Trimethylcyclopentane | C8H16 | CID 17779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclopentane, 1,2,4-trimethyl-, (1α,2α,4β)- [webbook.nist.gov]

- 3. Cyclopentane, 1,2,4-trimethyl-, (1α,2α,4α)- [webbook.nist.gov]

- 4. cis,trans,cis-1,2,4-Trimethylcyclopentane [webbook.nist.gov]

- 5. Cyclopentane, 1,2,4-trimethyl-, (1α,2β,4α)- [webbook.nist.gov]

- 6. Cyclopentane, 1,2,4-trimethyl- [webbook.nist.gov]

- 7. Cyclopentane, 1,2,4-trimethyl-, (1α,2α,4β)- [webbook.nist.gov]

- 8. Cyclopentane, 1,2,4-trimethyl-, (1α,2β,4α)- [webbook.nist.gov]

- 9. (1R,3R)-1,2,3-Trimethylcyclopentane - Wikipedia [en.wikipedia.org]

- 10. Solved Consider 1, 2, 4-trimethylcyclopentane. Draw the | Chegg.com [chegg.com]

- 11. Cyclopentane, 1,2,4-trimethyl-, (1«alpha»,2«alpha»,4«beta»)- (CAS 4850-28-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 12. Cyclopentane, 1,2,4-trimethyl-, trans,cis- | C8H16 | CID 6429398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. (1R,2R)-1,2,4-trimethylcyclopentane | C8H16 | CID 6432297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 15. chemical-label.com [chemical-label.com]

- 16. shop.chemsupply.com.au [shop.chemsupply.com.au]

An In-depth Technical Guide to the Physical Properties of 1,2,4-Trimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 1,2,4-trimethylcyclopentane, a saturated alicyclic hydrocarbon. The information is curated for researchers, scientists, and professionals in drug development who may encounter this compound in their work, particularly in areas such as solvent studies or as a fragment in larger molecules. This document summarizes key quantitative data, outlines typical experimental protocols for determining these properties, and provides a visualization of the stereoisomeric relationships.

Core Physical Properties

This compound (C8H16) is a cycloalkane with a molecular weight of approximately 112.21 g/mol .[1][2][3] It exists as several stereoisomers due to the chiral centers at positions 1, 2, and 4 of the cyclopentane (B165970) ring. The spatial arrangement of the methyl groups significantly influences the physical properties of each isomer. The most commonly cited isomers are the cis,trans,cis- and cis,cis,trans- configurations. Below is a summary of the available quantitative data for these isomers.

Data Presentation: Physical Properties of this compound Isomers

| Property | (1α,2β,4α)-1,2,4-Trimethylcyclopentane (cis,trans,cis-isomer) | (1α,2α,4β)-1,2,4-Trimethylcyclopentane (cis,cis,trans-isomer) |

| CAS Number | 16883-48-0[3] | 4850-28-6[4] |

| Molecular Formula | C₈H₁₆[3] | C₈H₁₆[4] |

| Molecular Weight | 112.21 g/mol [3] | 112.2126 g/mol [4] |

| Density | 0.743 g/cm³[3] | 0.7592 g/cm³[5] |

| Boiling Point | 109.85 °C[3] | 116.85 °C[5] |

| Melting Point | -130.78 °C[3] | -132.55 °C[5] |

| Refractive Index | 1.414[3] | 1.4161[5] |

| Vapor Pressure | 21.8 mmHg at 25°C[3] | Not available |

| Flash Point | 9.2 °C[3] | Not available |

Experimental Protocols

The determination of the physical properties listed above relies on well-established experimental techniques in chemistry. While specific protocols for this compound are not detailed in the literature, the following methodologies represent the standard procedures for characterizing liquid organic compounds.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a compound like this compound, which is a liquid at room temperature, several methods can be employed.[6]

-

Distillation Method: A common and straightforward method involves the simple distillation of the compound. The liquid is heated in a distillation flask, and the temperature of the vapor that distills is measured. For a pure compound, the temperature should remain constant throughout the distillation process.[7]

-

Capillary Method (Thiele Tube): This micro-method is suitable for small sample quantities. A small amount of the liquid is placed in a sample tube, and a capillary tube, sealed at one end, is inverted into the liquid. The apparatus is heated, and the temperature at which a steady stream of bubbles emerges from the capillary tube, and upon cooling, the liquid just begins to enter the capillary, is recorded as the boiling point.[8][9]

Determination of Melting Point

For compounds that are solid at or near room temperature, the melting point is a crucial indicator of purity.[10] Since this compound has a very low melting point, this determination would require a cryostat.

-

Capillary Method (Mel-Temp Apparatus): A small, powdered sample is packed into a capillary tube and placed in a heating block apparatus (like a Mel-Temp). The temperature is gradually increased, and the range from which the first droplet of liquid appears to the point where the entire sample is liquid is recorded as the melting range.[11][12] A narrow melting range (typically less than 1°C) is indicative of a pure compound.[10]

Determination of Density

The density of a liquid is its mass per unit volume.

-

Pycnometer Method: A pycnometer is a flask with a specific, accurately known volume. The pycnometer is weighed empty, then filled with the liquid and weighed again. The density is calculated by dividing the mass of the liquid by the volume of the pycnometer. Temperature control is crucial as density is temperature-dependent.

-

Vibrating Tube Densitometer: This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The frequency is directly related to the density of the liquid. This method is fast, accurate, and requires a small sample volume.[13]

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance.

-

Abbe Refractometer: This is the most common instrument for measuring the refractive index of liquids. A few drops of the liquid are placed between two prisms. Light is passed through the sample, and the refractometer is adjusted until a dividing line between light and dark fields is centered on a crosshair. The refractive index is then read from a scale. Temperature control is essential for accurate measurements.[14]

-

Interferometric Methods: For high-precision measurements, interferometers such as the Michelson or Mach-Zehnder interferometer can be used. These methods rely on measuring the interference pattern of light that has passed through the sample and a reference path.[1][15]

Mandatory Visualization

The following diagram illustrates the stereoisomeric relationship between the cis,trans,cis- and cis,cis,trans- isomers of this compound.

Caption: Stereoisomers and their differing physical properties.

References

- 1. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 2. pubs.aip.org [pubs.aip.org]

- 3. guidechem.com [guidechem.com]

- 4. Cyclopentane, 1,2,4-trimethyl-, (1α,2α,4β)- [webbook.nist.gov]

- 5. chembk.com [chembk.com]

- 6. (1alpha,2alpha,4beta)-1,2,4-Trimethylcyclopentane | C8H16 | CID 17779 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Video: Boiling Points - Concept [jove.com]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. researchgate.net [researchgate.net]

- 14. athabascau.ca [athabascau.ca]

- 15. louis.uah.edu [louis.uah.edu]

An In-depth Technical Guide to the Stereoisomers of 1,2,4-Trimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 1,2,4-trimethylcyclopentane, a saturated alicyclic hydrocarbon. With three chiral centers, this compound exists as a set of eight stereoisomers, comprising four pairs of enantiomers. A thorough understanding of the distinct three-dimensional arrangements and physicochemical properties of these isomers is crucial for their application in various fields, including organic synthesis, medicinal chemistry, and materials science.

Stereoisomer Identification and Nomenclature

This compound possesses three stereogenic centers at carbons 1, 2, and 4. The absence of a plane of symmetry in any of the possible geometric arrangements precludes the existence of meso compounds. Consequently, the molecule exists as 2^3 = 8 stereoisomers, which can be grouped into four diastereomeric pairs of enantiomers.

The stereoisomers can be systematically named using both the cis/trans and the Cahn-Ingold-Prelog (R/S) notation. The relationship between these notations is crucial for unambiguous identification.

| Diastereomeric Pair | Enantiomer 1 (R/S Configuration) | Enantiomer 2 (R/S Configuration) | Relative Stereochemistry (cis/trans) |

| 1 | (1R,2R,4R) | (1S,2S,4S) | trans,trans |

| 2 | (1R,2R,4S) | (1S,2S,4R) | cis,cis |

| 3 | (1R,2S,4R) | (1S,2R,4S) | cis,trans |

| 4 | (1R,2S,4S) | (1S,2R,4R) | trans,cis |

Physicochemical Properties

| Stereoisomer | CAS Number | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) |

| (1α,2α,4β)-1,2,4-Trimethylcyclopentane | 4850-28-6 | 112.21 | 111.9[1] | -103.5[1] |

| (1α,2β,4α)-1,2,4-Trimethylcyclopentane | 16883-48-0 | 112.21 | 109.85[2][3] | -130.78[3] |

| (1α,2α,4α)-1,2,4-Trimethylcyclopentane | 2613-72-1 | 112.21 | 118.4[1] | - |

Note: The α and β notation indicates the relative position of the substituents with respect to a reference substituent. In this context, for cis isomers, the substituents are on the same side of the ring (both α or both β), while for trans isomers, they are on opposite sides (one α and one β).

Experimental Protocols

Synthesis

Detailed protocols for the stereoselective synthesis of individual this compound isomers are not extensively reported in publicly available literature. However, general approaches to the synthesis of substituted cyclopentanes can be adapted. One potential route involves the catalytic hydrogenation of a corresponding trimethylcyclopentene precursor. The stereochemical outcome of the hydrogenation would be dependent on the catalyst and reaction conditions employed, as well as the geometry of the starting alkene.

General Hydrogenation Protocol (Hypothetical):

-

Precursor Preparation: Synthesize the desired 1,2,4-trimethylcyclopentene isomer through an appropriate method, such as a Wittig reaction or a dehydration of a corresponding alcohol.

-

Hydrogenation Reaction:

-

Dissolve the trimethylcyclopentene in a suitable solvent (e.g., ethanol, ethyl acetate, or acetic acid).

-

Add a hydrogenation catalyst, such as platinum(IV) oxide (Adam's catalyst) or palladium on carbon (Pd/C).

-

Place the reaction mixture in a high-pressure hydrogenation apparatus.

-

Pressurize the vessel with hydrogen gas to a desired pressure (e.g., 50-100 psi).

-

Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by GC or NMR).

-

-

Workup and Purification:

-

Carefully vent the hydrogen gas and filter the reaction mixture to remove the catalyst.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound isomer mixture by fractional distillation or preparative gas chromatography.

-

Separation and Analysis

Due to the similar boiling points of the stereoisomers, their separation poses a significant analytical challenge. High-resolution capillary gas chromatography (GC) is the most effective technique for the separation and quantification of these isomers.

Gas Chromatography (GC) Protocol:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a high-resolution capillary column.

-

Column: A non-polar capillary column, such as one with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1 or equivalent), is often suitable for separating hydrocarbon isomers. For enantiomeric separation, a chiral stationary phase would be required.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Oven Temperature Program: A slow temperature ramp is crucial for achieving baseline separation. A typical program might be:

-

Initial temperature: 35-40°C, hold for 5-10 minutes.

-

Ramp: Increase the temperature at a rate of 1-2°C/min to 100°C.

-

-

Injector and Detector Temperature: 250°C.

-

Sample Preparation: Dilute the isomer mixture in a volatile solvent such as pentane (B18724) or hexane.

-

Data Analysis: Identify the individual isomers based on their retention times, which should be validated against known standards if available. The relative abundance of each isomer can be determined from the integrated peak areas.

Visualization of Stereoisomeric Relationships

The relationships between the different stereoisomers of this compound can be visualized using a logical diagram. The following Graphviz diagram illustrates the division into diastereomeric pairs of enantiomers.

Caption: Stereoisomeric relationships of this compound.

References

An In-depth Technical Guide to the Synthesis of 1,2,4-Trimethylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1,2,4-trimethylcyclopentane, a saturated cycloalkane with applications in fuel technology and as a potential building block in chemical synthesis. The guide details methodologies for its production from both traditional petrochemical feedstocks and renewable biomass sources, presenting quantitative data, experimental protocols, and pathway visualizations to facilitate understanding and replication.

Core Synthesis Pathways

This compound can be synthesized through two principal routes: the catalytic reforming of petroleum-derived hydrocarbons and the conversion of biomass-derived platform molecules.

Petrochemical-Based Synthesis: Catalytic Reforming

Catalytic reforming is a mature industrial process used to increase the octane (B31449) number of gasoline.[1] This process involves the molecular rearrangement of hydrocarbons in naphtha, a fraction of crude oil containing alkanes and cycloalkanes in the C6-C8 range.[2] Key reactions in the formation of this compound via this route include the dehydrocyclization of octane isomers and the isomerization of other cyclic hydrocarbons.

Acyclic C8 alkanes, such as isomers of octane, can undergo dehydrocyclization to form substituted cyclopentanes. This reaction is typically catalyzed by bifunctional catalysts, most commonly platinum supported on an acidic material like alumina (B75360) (Pt/Al₂O₃).[2] The platinum acts as a dehydrogenation/hydrogenation site, while the acidic support facilitates the cyclization and isomerization steps.

Another pathway within catalytic reforming is the isomerization of C8 cycloalkanes, such as dimethylcyclohexanes. Over acidic catalysts like zeolites or sulfated zirconia, the six-membered ring can contract to form a more stable five-membered ring with methyl substituents.

Caption: Petrochemical synthesis of this compound.

Biomass-Derived Synthesis: Catalytic Upgrading of Furanics

A more sustainable approach to synthesizing cycloalkanes involves the use of platform molecules derived from lignocellulosic biomass. Furfural, produced from the dehydration of C5 sugars (hemicellulose), can be converted to cyclopentanone (B42830) derivatives, which are then hydrodeoxygenated to yield cycloalkanes.[3]

This pathway typically begins with the aldol (B89426) condensation of a biomass-derived ketone, such as cyclopentanone, with furfural.[3] The resulting C15 intermediate undergoes hydrogenation and subsequent hydrodeoxygenation (HDO) to remove oxygen atoms and saturate the rings, yielding a mixture of cycloalkanes, including trimethyl-substituted cyclopentanes. This process often employs bifunctional catalysts that possess both acidic and metallic sites. For instance, a noble metal (e.g., Pd, Pt, Ru) on an acidic support (e.g., zeolites like H-ZSM-5) can catalyze both the hydrogenation and the ring-opening/rearrangement reactions.[4]

References

The Synthesis of 1,2,4-Trimethylcyclopentane from Cyclopentanol: A Feasibility Analysis and Proposed Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of specific alkyl-substituted cycloalkanes, such as 1,2,4-trimethylcyclopentane, is a recurring challenge in organic chemistry, often requiring multi-step procedures with careful control of stereochemistry. This technical document explores the potential synthetic pathways for obtaining this compound starting from the readily available precursor, cyclopentanol (B49286). A thorough review of established chemical transformations suggests that a direct, one-pot synthesis is not currently feasible. Instead, a multi-step approach is proposed, beginning with the dehydration of cyclopentanol to cyclopentene (B43876), followed by a series of methylation and functional group interconversion steps. This whitepaper will outline the theoretical groundwork for such a synthesis, identify key challenges, and propose experimentally viable, albeit complex, routes to the target molecule.

Introduction

This compound is a saturated hydrocarbon of interest in various fields, including fuel science and as a structural motif in medicinal chemistry. Its synthesis from a simple, commercially available starting material like cyclopentanol presents an attractive academic and industrial problem. However, the chemical literature does not provide a direct, optimized protocol for this specific transformation. This document aims to bridge this gap by providing a well-reasoned, theoretical framework for achieving this synthesis, drawing upon fundamental principles of organic reactivity.

Proposed Synthetic Pathway

The conversion of cyclopentanol to this compound necessitates the formation of three new carbon-carbon bonds at specific positions on the cyclopentane (B165970) ring. A logical and stepwise approach is outlined below.

Diagram of the Proposed Overall Synthetic Workflow:

Caption: Proposed multi-step synthesis of this compound from cyclopentanol.

Detailed Experimental Considerations

Step 1: Dehydration of Cyclopentanol to Cyclopentene

This initial step is a well-established elimination reaction. Cyclopentanol can be readily dehydrated to cyclopentene using an acid catalyst and heat.[1][2]

Experimental Protocol:

-

In a round-bottom flask equipped with a distillation apparatus, place cyclopentanol.

-

Slowly add a catalytic amount of concentrated sulfuric acid or phosphoric acid while cooling the flask in an ice bath.

-

Heat the mixture to a temperature sufficient to distill the cyclopentene product (boiling point: 44 °C).

-

The collected distillate will contain cyclopentene and water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and distill to obtain pure cyclopentene.

Table 1: Reaction Parameters for Dehydration of Cyclopentanol

| Parameter | Value |

| Reactant | Cyclopentanol |

| Reagent | Concentrated H₂SO₄ or H₃PO₄ |

| Temperature | Distillation temperature of cyclopentene (~50-60 °C reaction pot) |

| Expected Yield | >80% |

Step 2: Methylation of Cyclopentene

The introduction of the first methyl group can be approached via a Friedel-Crafts-type alkylation. This reaction is expected to produce a mixture of methylcyclopentene isomers.

Experimental Protocol:

-

Cool a solution of cyclopentene in a suitable inert solvent (e.g., dichloromethane (B109758) or carbon disulfide) in a dry-ice/acetone bath.

-

Add a Lewis acid catalyst, such as aluminum chloride (AlCl₃), portion-wise.

-

Slowly bubble methyl chloride gas through the solution or add a methylating agent like methyl iodide.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by carefully pouring it over ice, followed by the addition of a dilute acid solution.

-

Separate the organic layer, wash, dry, and distill to isolate the mixture of methylcyclopentene isomers.

Table 2: Reaction Parameters for Methylation of Cyclopentene

| Parameter | Value |

| Reactant | Cyclopentene |

| Reagent | Methyl chloride or Methyl iodide |

| Catalyst | AlCl₃ |

| Solvent | Dichloromethane or Carbon Disulfide |

| Temperature | -78 °C to room temperature |

| Expected Products | 1-methylcyclopentene, 3-methylcyclopentene, 4-methylcyclopentene |

Subsequent Steps: A Strategic Approach

The subsequent introduction of two additional methyl groups to achieve the desired 1,2,4-substitution pattern is the most challenging aspect of this synthesis. A direct second Friedel-Crafts alkylation on methylcyclopentene would likely lead to a complex mixture of products due to rearrangements and lack of regioselectivity. A more controlled, albeit longer, route is therefore proposed:

-

Functionalization: The mixture of methylcyclopentenes would first be converted to a mixture of methylcyclopentanols via hydroboration-oxidation or acid-catalyzed hydration.

-

Oxidation: The secondary alcohols in the methylcyclopentanol mixture would then be oxidized to methylcyclopentanone using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC).

-

Second Methylation: A Grignard reaction on methylcyclopentanone with methylmagnesium bromide (CH₃MgBr) would yield a mixture of dimethylcyclopentanol isomers.

-

Dehydration and Hydroboration-Oxidation: The resulting tertiary alcohols would be dehydrated to a mixture of dimethylcyclopentene isomers. A subsequent hydroboration-oxidation would introduce a hydroxyl group, leading to a mixture of trimethylcyclopentanol isomers. The regioselectivity of the hydroboration step will be crucial in favoring the formation of the precursors to the 1,2,4-trimethyl isomer.

-

Final Reduction: The hydroxyl group of the desired trimethylcyclopentanol isomer would need to be removed. This can be achieved through various methods, such as conversion to a tosylate followed by reduction with lithium aluminum hydride, or via a Barton-McCombie deoxygenation. A more direct approach from a ketone intermediate could involve the Wolff-Kishner or Clemmensen reduction, though this would require an alternative synthetic design.

Challenges and Future Directions

The proposed synthetic pathway is logically sound but presents several significant challenges:

-

Stereo- and Regiocontrol: Each methylation and functionalization step has the potential to create multiple isomers. Careful selection of reagents and reaction conditions will be paramount to guide the synthesis towards the desired this compound.

-

Separation of Isomers: The purification of the desired intermediate at each step from a mixture of isomers will likely require advanced chromatographic techniques.

-

Yield Optimization: A multi-step synthesis of this nature is likely to have a low overall yield. Each step would require careful optimization to maximize efficiency.

Future research in this area should focus on the development of stereoselective catalysts for the methylation of cyclopentene and its derivatives. Furthermore, exploring alternative starting materials or ring-closing strategies might provide a more direct and efficient route to this compound.

Conclusion

While a direct synthesis of this compound from cyclopentanol is not described in the current literature, a plausible multi-step pathway can be envisioned. The key to a successful synthesis lies in the strategic application of well-established organic reactions and the careful management of stereo- and regiochemical outcomes at each stage. The proposed route, involving dehydration, Friedel-Crafts alkylation, and a series of functional group interconversions, provides a solid theoretical foundation for researchers and scientists in drug development and other fields to pursue the synthesis of this and related substituted cycloalkanes. The inherent challenges in this synthesis also highlight opportunities for innovation in catalytic methods and synthetic strategies.

References

Conformational Analysis of Substituted Cyclopentanes: A Technical Guide for Drug Development Professionals

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The cyclopentane (B165970) ring is a prevalent structural motif in a vast array of biologically active molecules, including prostaglandins, nucleoside analogues, and various synthetic therapeutic agents. Unlike the well-defined chair and boat conformations of cyclohexane, the conformational landscape of cyclopentane is more fluid, characterized by a continuous pseudorotation of low-energy envelope and twist forms. This conformational flexibility, while offering advantages for receptor binding, also presents a significant challenge in drug design and development. A thorough understanding of the conformational preferences of substituted cyclopentanes is therefore crucial for predicting molecular shape, designing molecules with optimal binding affinities, and ultimately, developing effective and selective therapeutics.

This technical guide provides a comprehensive overview of the conformational analysis of substituted cyclopentanes, with a focus on its practical application in drug discovery and development. We will delve into the fundamental principles governing cyclopentane conformation, present quantitative data on the energetic preferences of various substituted systems, detail experimental and computational protocols for conformational analysis, and illustrate the critical role of cyclopentane conformation in specific biological pathways.

Core Concepts in Cyclopentane Conformation

The planar conformation of cyclopentane is destabilized by significant torsional strain arising from eclipsed C-H bonds. To alleviate this strain, the ring puckers into non-planar conformations.[1][2] The two most commonly discussed puckered conformations are the envelope (C_s symmetry) and the twist (C_2 symmetry) .

In the envelope conformation , four of the carbon atoms are coplanar, while the fifth is out of the plane, resembling an open envelope.[2] The twist conformation has two adjacent carbons displaced in opposite directions from the plane of the other three carbons.[3] These two forms are of comparable energy, and the cyclopentane ring rapidly interconverts between them through a low-energy process called pseudorotation .[2] This dynamic process means that, unlike cyclohexane, there isn't a single dominant, rigid conformation for the parent cyclopentane.

The introduction of substituents onto the cyclopentane ring can significantly influence the conformational equilibrium by favoring specific puckered forms. The substituents can occupy either axial or equatorial positions in the puckered ring, with the equatorial position generally being more stable for bulkier groups to minimize steric interactions.

Quantitative Conformational Analysis

The relative stability of different conformers is typically expressed in terms of Gibbs free energy differences (ΔG), which can be determined experimentally or through computational methods. A lower ΔG value indicates a more stable conformation. The following tables summarize key quantitative data on the conformational energies of various substituted cyclopentanes.

| Compound | Isomer | More Stable Conformer | ΔG (kcal/mol) | ΔG (kJ/mol) |

| 1,2-Dimethylcyclopentane | cis | - | - | 7.1[4] |

| trans | Diequatorial-like | - | - | |

| 1,3-Dimethylcyclopentane | cis | Diequatorial-like | - | - |

| trans | - | - | - | |

| 2-Chlorocyclopentanone | - | Pseudo-equatorial | 0.42 | 1.76 |

| 2-Bromocyclopentanone | - | Pseudo-equatorial | 0.85 | 3.56 |

Note: A positive ΔG value indicates the energy difference favoring the more stable conformer. For instance, in cis-1,2-dimethylcyclopentane, the trans isomer is 7.1 kJ/mol more stable.[4] It is important to note that the energy differences in cyclopentane systems are generally smaller than in cyclohexanes, reflecting the greater flexibility of the five-membered ring.

Experimental Protocols for Conformational Analysis

The determination of the preferred conformations of substituted cyclopentanes relies heavily on a combination of experimental techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, and computational modeling.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful experimental tool for elucidating the three-dimensional structure of molecules in solution. For conformational analysis of cyclopentanes, two key NMR parameters are of particular importance: vicinal coupling constants (³J_HH) and the Nuclear Overhauser Effect (NOE) .

1. Conformational Analysis using Vicinal Coupling Constants (³J_HH)

The magnitude of the coupling constant between two vicinal protons (protons on adjacent carbons) is dependent on the dihedral angle between them, as described by the Karplus equation . By measuring the ³J_HH values from the ¹H NMR spectrum, it is possible to deduce the dihedral angles and thus the preferred conformation of the cyclopentane ring.

Experimental Protocol: Determination of Conformational Equilibrium using ³J_HH Coupling Constants

-

Sample Preparation:

-

Dissolve a high-purity sample of the substituted cyclopentane in a suitable deuterated solvent (e.g., CDCl₃, acetone-d₆, DMSO-d₆) to a concentration of approximately 5-10 mg/mL. The choice of solvent can influence the conformational equilibrium, so it is often informative to perform the experiment in multiple solvents of varying polarity.

-

Transfer the solution to a high-quality NMR tube.

-

-

¹H NMR Data Acquisition:

-

Acquire a high-resolution one-dimensional ¹H NMR spectrum on a high-field NMR spectrometer (≥400 MHz).

-

Ensure sufficient digital resolution to accurately measure the coupling constants. This may require a long acquisition time and a small spectral width.

-

Process the spectrum with appropriate window functions to enhance resolution.

-

-

Spectral Analysis and J-Coupling Measurement:

-

Assign all proton resonances in the spectrum using standard 2D NMR techniques such as COSY and HSQC if necessary.

-

Carefully measure the vicinal coupling constants (³J_HH) for all relevant protons. This can be done manually using the spectrometer software or with the aid of spectral simulation programs.

-

-

Karplus Equation Analysis:

-

Utilize a parameterized Karplus equation for cyclopentanes to relate the measured ³J_HH values to the corresponding H-C-C-H dihedral angles.

-

Compare the experimentally derived dihedral angles with the theoretical dihedral angles for the possible envelope and twist conformations of the molecule.

-

By analyzing the full set of coupling constants, the predominant conformation(s) in solution can be determined. In cases of a dynamic equilibrium between multiple conformers, the observed coupling constant is a population-weighted average of the coupling constants of the individual conformers.

-

2. Conformational Analysis using the Nuclear Overhauser Effect (NOE)

The NOE is the transfer of nuclear spin polarization from one nucleus to another through space. The magnitude of the NOE is inversely proportional to the sixth power of the distance between the two nuclei (NOE ∝ 1/r⁶). Therefore, the observation of an NOE between two protons indicates that they are in close spatial proximity (typically < 5 Å). Two-dimensional NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly useful for identifying through-space interactions and elucidating the stereochemistry and conformation of substituted cyclopentanes.

Experimental Protocol: Conformational Analysis using 2D NOESY

-

Sample Preparation:

-

Prepare the sample as described for the ¹H NMR experiment. It is crucial to use a degassed solvent to minimize paramagnetic oxygen, which can quench the NOE effect.

-

-

NOESY Data Acquisition:

-

Acquire a 2D NOESY spectrum on a high-field NMR spectrometer.

-

The mixing time (τ_m) is a critical parameter in a NOESY experiment and should be optimized to be on the order of the spin-lattice relaxation time (T₁) of the protons of interest. A series of experiments with varying mixing times may be necessary to observe the build-up of NOE cross-peaks.

-

-

Data Processing and Analysis:

-

Process the 2D NOESY data to generate a contour plot.

-

Identify cross-peaks that correspond to through-space interactions between protons.

-

The presence of specific cross-peaks can provide definitive evidence for the proximity of certain protons, allowing for the determination of the relative stereochemistry and the preferred conformation of the molecule. For example, a strong NOE between a substituent and a ring proton can indicate whether the substituent is in a pseudo-axial or pseudo-equatorial position.

-

Computational Chemistry

Computational chemistry methods are indispensable for complementing experimental data and providing a deeper understanding of the conformational landscape of substituted cyclopentanes. Molecular mechanics (MM) and quantum mechanics (QM) calculations can be used to predict the geometries and relative energies of different conformers.

Protocol: Computational Conformational Analysis

-

Initial Structure Generation:

-

Generate an initial 3D structure of the substituted cyclopentane molecule using a molecular modeling software.

-

-

Conformational Search:

-

Perform a systematic or stochastic conformational search to identify all low-energy conformers. This can be achieved using various algorithms, such as molecular dynamics or Monte Carlo methods, with a suitable force field (e.g., MMFF94, OPLS3e).[1]

-

-

Geometry Optimization and Energy Calculation:

-

For each identified conformer, perform a full geometry optimization and energy calculation using a higher level of theory, such as density functional theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G(d)).

-

-

Analysis of Results:

-

Compare the relative energies of the optimized conformers to determine the most stable structures and the energy differences between them.

-

Analyze the geometric parameters (bond lengths, bond angles, dihedral angles) of the low-energy conformers to characterize their puckering.

-

The calculated NMR parameters (chemical shifts and coupling constants) for the optimized geometries can be compared with experimental data to validate the computational model and aid in the assignment of the experimental spectrum.

-

Visualization of Key Concepts and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the conformational analysis of substituted cyclopentanes.

References

An In-depth Technical Guide on the Thermodynamic Properties of Trimethylcyclopentane Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of trimethylcyclopentane isomers. The document is structured to offer readily accessible data for researchers, scientists, and professionals in drug development, facilitating informed decision-making in chemical and pharmaceutical research.

Introduction

Trimethylcyclopentanes are saturated cyclic hydrocarbons with the chemical formula C₈H₁₆. As structural and stereoisomers, they exhibit distinct physical and chemical properties, including their thermodynamic characteristics. A thorough understanding of these properties, such as the enthalpy of formation, entropy, and heat capacity, is crucial for various applications, including reaction engineering, process design, and computational chemistry. This guide summarizes the key thermodynamic data for the primary isomers of trimethylcyclopentane, providing a valuable resource for scientific and industrial research.

Thermodynamic Data of Trimethylcyclopentane Isomers

The following tables present the available experimental and computationally derived thermodynamic data for the main structural isomers of trimethylcyclopentane and their stereoisomers. All data is presented for the ideal gas phase at standard conditions (298.15 K and 1 bar) unless otherwise specified.

Table 1: Standard Enthalpy of Formation (ΔfH°gas) of Trimethylcyclopentane Isomers at 298.15 K

| Isomer | CAS Registry Number | ΔfH°gas (kJ/mol) | Uncertainty (kJ/mol) | Data Source |

| 1,1,2-Trimethylcyclopentane | 4259-00-1 | -169.3 | ± 1.5 | NIST[1] |

| 1,1,3-Trimethylcyclopentane | 4516-69-2 | -173.9 | ± 1.6 | NIST[2] |

| cis-1,2,3-Trimethylcyclopentane | 2613-69-6 | -163.7 | ± 1.4 | Cheméo[3] |

| cis,trans,cis-1,2,3-Trimethylcyclopentane | -188.65 | Joback Method[4] | ||

| (1α,2α,4β)-1,2,4-Trimethylcyclopentane | 4850-28-6 | -166.8 | ± 1.5 | Cheméo[5] |

Table 2: Standard Molar Entropy (S°gas) of Trimethylcyclopentane Isomers at 298.15 K

| Isomer | CAS Registry Number | S°gas (J/mol·K) | Uncertainty (J/mol·K) | Data Source |

| 1,1,2-Trimethylcyclopentane | 4259-00-1 | 384.2 | ± 4.0 | NIST[1] |

| 1,1,3-Trimethylcyclopentane | 4516-69-2 | 388.9 | ± 4.0 | NIST[2] |

| cis-1,2,3-Trimethylcyclopentane | 2613-69-6 | 380.5 | ± 4.0 | Cheméo[3] |

Table 3: Ideal Gas Heat Capacity (Cp,gas) of Trimethylcyclopentane Isomers at 298.15 K

| Isomer | CAS Registry Number | Cp,gas (J/mol·K) | Uncertainty (J/mol·K) | Data Source |

| 1,1,2-Trimethylcyclopentane | 4259-00-1 | 165.4 | ± 2.0 | NIST[1] |

| 1,1,3-Trimethylcyclopentane | 4516-69-2 | 164.2 | ± 2.0 | NIST[2] |

| cis-1,2,3-Trimethylcyclopentane | 2613-69-6 | 163.2 | ± 2.0 | Cheméo[3] |

| cis,trans,cis-1,2,3-Trimethylcyclopentane | 213.62 | Joback Method[4] | ||

| (1α,2α,4β)-1,2,4-Trimethylcyclopentane | 4850-28-6 | 162.8 | ± 2.0 | Cheméo[5] |

Experimental Protocols

The determination of the thermodynamic properties of hydrocarbons like trimethylcyclopentane isomers relies on a combination of experimental and computational methods.

Experimental Determination of Enthalpy of Formation

The standard enthalpy of formation of liquid hydrocarbons is typically determined using bomb calorimetry .

Protocol: Bomb Calorimetry for Liquid Hydrocarbons

-

Sample Preparation: A precisely weighed sample of the liquid trimethylcyclopentane isomer is placed in a sample holder (e.g., a gelatin capsule) within a combustion bomb.

-

Bomb Assembly: The bomb is sealed and pressurized with a high purity of oxygen (typically around 30 atm). A small, known amount of water is often added to the bomb to ensure saturation of the gas phase with water vapor.

-

Calorimeter Setup: The sealed bomb is placed in a well-insulated calorimeter vessel containing a known mass of water. The calorimeter is equipped with a high-precision thermometer.

-

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water in the calorimeter is monitored and recorded at regular intervals before, during, and after the combustion reaction until a stable final temperature is reached.

-

Data Analysis: The heat released by the combustion reaction is calculated from the temperature change of the calorimeter and its heat capacity (which is determined separately using a standard substance with a known heat of combustion, such as benzoic acid). Corrections are applied for the heat of ignition, the formation of nitric acid from residual nitrogen in the bomb, and for the standard state of the reactants and products.

-

Calculation of Enthalpy of Formation: The standard enthalpy of combustion is calculated from the corrected heat of combustion. The standard enthalpy of formation of the compound is then derived using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂ and H₂O).

Experimental Determination of Heat Capacity

Adiabatic calorimetry is a common method for determining the heat capacity of liquids and solids as a function of temperature.

Protocol: Adiabatic Calorimetry

-

Sample Loading: A known mass of the trimethylcyclopentane isomer is sealed in a sample container within the calorimeter.

-

Calorimeter System: The calorimeter is placed in a vacuum-insulated jacket, and the temperature of the surrounding adiabatic shield is precisely controlled to match the temperature of the calorimeter, minimizing heat exchange with the surroundings.

-

Heating and Measurement: A known quantity of electrical energy is supplied to a heater within the calorimeter, causing a small increase in the sample's temperature. The temperature change is measured with a high-precision thermometer.

-

Calculation: The heat capacity of the sample is calculated from the amount of electrical energy supplied and the resulting temperature rise, after accounting for the heat capacity of the sample container and other calorimeter components. This process is repeated over a range of temperatures to determine the heat capacity as a function of temperature.

Computational Thermochemistry

In addition to experimental methods, computational quantum chemistry methods are widely used to predict the thermodynamic properties of molecules.

Methodology: Gaussian-n Theories (e.g., G3, G4)

High-accuracy composite methods like the Gaussian-n (G3 and G4) theories are employed to calculate the total electronic energies of the molecules.[6][7][8] These methods involve a series of calculations at different levels of theory and with different basis sets, which are then combined to extrapolate to a high-accuracy energy.

-

Geometry Optimization: The molecular geometry of the trimethylcyclopentane isomer is optimized at a specified level of theory (e.g., B3LYP/6-31G(d)).

-

Vibrational Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true minimum on the potential energy surface and to compute the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets.

-

Energy Correction and Extrapolation: The results of these calculations are combined and corrected using empirical parameters to approximate the results of a very high-level calculation with a complete basis set.

-

Calculation of Thermodynamic Properties: The standard enthalpy of formation is calculated from the computed atomization energy. The standard entropy and heat capacity are calculated using statistical mechanics based on the optimized geometry and vibrational frequencies.[6]

Visualization of Isomeric Relationships

The following diagram illustrates the structural and stereoisomeric relationships among the trimethylcyclopentane isomers.

Caption: Isomeric relationships of trimethylcyclopentane.

Conclusion

This technical guide provides a consolidated source of thermodynamic data for various trimethylcyclopentane isomers, which is essential for both academic research and industrial applications. The presented data, sourced from reputable databases and computational studies, offers a reliable foundation for further investigations into the chemical and physical behavior of these compounds. The detailed experimental and computational methodologies also serve as a valuable reference for researchers working in the field of chemical thermodynamics.

References

- 1. WTT- Under Construction Page [wtt-pro.nist.gov]

- 2. WTT- Under Construction Page [wtt-pro.nist.gov]

- 3. cis,cis,cis-1,2,3-Trimethylcyclopentane - Chemical & Physical Properties by Cheméo [chemeo.com]

- 4. chemeo.com [chemeo.com]

- 5. Cyclopentane, 1,2,4-trimethyl-, (1«alpha»,2«alpha»,4«beta»)- (CAS 4850-28-6) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Recent Advances in Computational Thermochemistry and Challenges for the Future - Impact of Advances in Computing and Communications Technologies on Chemical Science and Technology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

1,2,4-Trimethylcyclopentane environmental fate and transport

An In-depth Technical Guide to the Environmental Fate and Transport of 1,2,4-Trimethylcyclopentane

Introduction

This compound (C8H16, CAS No: 2815-58-9 and various isomer-specific numbers) is a saturated cycloalkane, a class of compounds found in crude oil and gasoline. As a component of petroleum-derived hydrocarbon mixtures, it can be released into the environment through industrial processes, fuel spills, and emissions. Understanding its behavior—how it moves through and persists in the air, water, and soil—is critical for environmental risk assessment and management.

This technical guide provides a comprehensive overview of the environmental fate and transport of this compound. It is intended for researchers, environmental scientists, and drug development professionals who may encounter this compound or its structural analogs. The guide synthesizes available physicochemical data, details standardized experimental protocols for its characterization, and illustrates key environmental processes.

Physicochemical Properties

The environmental behavior of a chemical is fundamentally governed by its physical and chemical properties. These parameters determine its partitioning between environmental compartments (air, water, soil, biota) and its susceptibility to degradation. The key properties for this compound are summarized below. Note that values can vary slightly between its different stereoisomers.

| Property | Value | Unit | Reference / Comment |

| Molecular Formula | C₈H₁₆ | - | [1] |

| Molecular Weight | 112.21 | g/mol | [1] |

| Boiling Point | 109.8 - 116.9 | °C | [2][3] |

| Melting Point | -130.8 | °C | [2] |

| Vapor Pressure | 21.8 | mmHg (2.9 kPa) | [2] (At 25°C) |

| Water Solubility | -2.34 | log₁₀(mol/L) | [4] (Calculated) |

| Octanol-Water Partition Coefficient (Log Kow) | 2.69 | - | [2][4] (Calculated) |

| Enthalpy of Vaporization (ΔvapH) | 36.8 | kJ/mol | [3] |

Environmental Fate

Environmental fate describes the persistence and transformation of a chemical in the environment. The primary pathways for this compound are atmospheric photo-oxidation and, to a lesser extent, biodegradation.

Atmospheric Fate

Due to its relatively high vapor pressure, this compound is expected to partition significantly into the atmosphere. The dominant degradation process in the troposphere is the reaction with photochemically produced hydroxyl (•OH) radicals.[5][6]

Biodegradation

No specific experimental studies on the biodegradation of this compound were identified. However, as a saturated cycloalkane, it is expected to be relatively resistant to microbial degradation compared to its straight-chain or aromatic counterparts. The cyclic structure and branching of the methyl groups can cause steric hindrance for microbial enzymes.

Chemicals are often screened for "ready biodegradability" using standardized tests like the OECD 301 series.[8][9][10] For a substance to be classified as readily biodegradable, it must achieve a high percentage of degradation (e.g., 60% of its theoretical oxygen demand) within a 10-day window during a 28-day test.[10][11] It is unlikely that this compound would meet these criteria. Its persistence in soil and water will therefore be significantly longer than that of more biodegradable compounds.

Caption: Environmental fate and transport pathways for this compound.

Environmental Transport

Environmental transport refers to the movement of a chemical within or between environmental compartments. Key processes for this compound include volatilization, soil mobility, and bioaccumulation.

Mobility in Soil and Sediment

The mobility of an organic chemical in soil and sediment is primarily controlled by its tendency to adsorb to organic carbon. This is quantified by the soil organic carbon-water (B12546825) partition coefficient (Koc).[12][13][14] While an experimental Koc for this compound is unavailable, it can be estimated from its Log Kow. Using common regression equations, a Log Kow of 2.69 suggests a Koc value in the range of 300-900 L/kg.

According to classification schemes, this Koc range indicates low to moderate mobility in soil.[15] This means the compound will have a tendency to adsorb to soil particles and organic matter rather than readily leaching into groundwater.

Bioaccumulation

The octanol-water partition coefficient (Kow) is an indicator of a substance's potential to accumulate in the fatty tissues of organisms.[16][17] A Log Kow value greater than 3 often triggers concern for bioaccumulation. The calculated Log Kow of 2.69 for this compound suggests a low to moderate potential for bioaccumulation in aquatic organisms. It is not expected to significantly biomagnify in the food chain.

Experimental Protocols

Standardized test protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to generate reliable data for regulatory and research purposes.[18]

Octanol-Water Partition Coefficient (Log Kow)

Method: OECD Test Guideline 107, "Partition Coefficient (n-octanol/water): Shake Flask Method".[16][19][20] Principle: This method determines the ratio of a chemical's concentration in the octanol (B41247) and water phases of a two-phase system at equilibrium. It is suitable for substances with a Log Kow in the range of -2 to 4.[19][21][22] Protocol Summary:

-

Preparation: High-purity n-octanol and water are pre-saturated with each other. A stock solution of this compound is prepared in n-octanol.

-

Test Vessels: A minimum of three sets of duplicate test vessels are prepared with varying volume ratios of n-octanol and water (e.g., 1:1, 2:1, 1:2). A known amount of the stock solution is added to each.

-

Equilibration: The vessels are sealed and agitated (e.g., shaken or inverted) at a constant temperature (20-25°C) until equilibrium is reached. This can take several hours.

-

Phase Separation: The octanol and water phases are separated, typically by centrifugation to break up any emulsions.

-

Analysis: The concentration of this compound in each phase is determined using a suitable analytical technique, such as gas chromatography (GC) with a flame ionization detector (FID).

-

Calculation: The partition coefficient (Kow) is calculated for each vessel as the ratio of the concentration in the octanol phase (Co) to the concentration in the aqueous phase (Cw). The final result is expressed as its base-10 logarithm (Log Kow).

// Nodes Start [label="Start: Prepare Reagents", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Prep [label="Prepare Pre-saturated\nn-Octanol and Water", fillcolor="#F1F3F4", fontcolor="#202124"]; Stock [label="Prepare Stock Solution\nin n-Octanol", fillcolor="#F1F3F4", fontcolor="#202124"]; Vessels [label="Set Up Test Vessels\n(Varying Octanol:Water Ratios)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Equilibrate [label="Agitate Vessels to\nReach Equilibrium", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Separate [label="Separate Phases\n(Centrifugation)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analysis [label="Analyze Concentration in\nEach Phase (e.g., GC-FID)", fillcolor="#FBBC05", fontcolor="#202124"]; Calc [label="Calculate Kow = Co / Cw\nfor each vessel", fillcolor="#FBBC05", fontcolor="#202124"]; Report [label="Report Mean Log Kow", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Prep [color="#5F6368"]; Prep -> Stock [color="#5F6368"]; Stock -> Vessels [color="#5F6368"]; Vessels -> Equilibrate [color="#5F6368"]; Equilibrate -> Separate [color="#5F6368"]; Separate -> Analysis [color="#5F6368"]; Analysis -> Calc [color="#5F6368"]; Calc -> Report [color="#5F6368"]; }

Caption: Experimental workflow for OECD Guideline 107 (Shake-Flask Method).

Water Solubility

Method: OECD Test Guideline 105, "Water Solubility".[23][24][25] Principle: This guideline describes two primary methods: the Flask Method for solubilities >10 mg/L and the Column Elution Method for solubilities <10 mg/L. Given the expected low solubility of this compound, the Column Elution method is more appropriate.[24][26] Protocol Summary (Column Elution):

-

A column is packed with an inert support material (e.g., glass wool, beads) and coated with an excess of the test substance.

-

Water is passed through the column at a slow, constant flow rate and at a constant temperature (e.g., 20°C).

-

Fractions of the eluate are collected over time.

-

The concentration of this compound in each fraction is measured.

-

A plateau in concentration indicates that saturation has been reached. The water solubility is the mean of the concentrations in the plateau fractions.

Vapor Pressure

Method: OECD Test Guideline 104, "Vapour Pressure".[27][28][29] Principle: This guideline includes several methods applicable to different pressure ranges. For a volatile liquid like this compound, the Static Method is suitable.[27][28][30] Protocol Summary (Static Method):

-

A small, known amount of the substance is injected into an evacuated, sealed, and thermostated vessel of known volume.

-

The substance is allowed to equilibrate at a constant temperature.

-

The pressure inside the vessel is measured using a manometer.

-

The measurement is repeated at several different temperatures to establish a vapor pressure curve.

Ready Biodegradability

Method: OECD Test Guideline 301, "Ready Biodegradability".[8][9][10] Principle: A suite of six tests that assess the potential for rapid and ultimate biodegradation in an aerobic aqueous environment. The Manometric Respirometry Test (OECD 301F) is common.[8][9] Protocol Summary (OECD 301F):

-

A mineral medium is inoculated with microorganisms from a source like activated sludge.

-

This compound is added as the sole carbon source at a known concentration.

-

The mixture is incubated in a sealed vessel at a constant temperature in the dark for 28 days.

-

The consumption of oxygen by the microorganisms is measured over time using a pressure sensor (manometer).

-

The percentage of biodegradation is calculated by comparing the measured oxygen consumption to the theoretical oxygen demand (ThOD) of the substance.

Conclusion

This compound is a volatile organic compound with low water solubility and a moderate affinity for organic carbon. Its environmental fate is characterized by rapid partitioning to the atmosphere, where it is degraded by photo-oxidation with a half-life of a few days. In soil and water, it exhibits low to moderate mobility and is expected to be resistant to biodegradation, leading to greater persistence in these compartments. Its potential for bioaccumulation is considered low to moderate. Standardized OECD protocols provide a robust framework for experimentally determining the key physicochemical properties and degradation rates needed for a thorough environmental risk assessment.

References

- 1. Cyclopentane, 1,2,4-trimethyl-, trans,cis- | C8H16 | CID 6429398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. Cyclopentane, 1,2,4-trimethyl-, (1α,2α,4β)- [webbook.nist.gov]

- 4. cis,cis,trans-1,2,4-Trimethylcyclopentane - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. Atmospheric reactions of methylcyclohexanes with Cl atoms and OH radicals: determination of rate coefficients and degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Hydroxyl radical - Wikipedia [en.wikipedia.org]

- 7. ww2.arb.ca.gov [ww2.arb.ca.gov]

- 8. OECD Guidelines Test No. 301 C & F – BPC Instruments [bpcinstruments.com]

- 9. Test No. 301: Ready Biodegradability - Tox Lab [toxlab.co]

- 10. oecd.org [oecd.org]

- 11. OECD 301/310: Ready Biodegradability Tests | ibacon GmbH [ibacon.com]

- 12. sitem.herts.ac.uk [sitem.herts.ac.uk]

- 13. log KOC - ECETOC [ecetoc.org]

- 14. chemsafetypro.com [chemsafetypro.com]

- 15. OSU Extension Pesticide Properties Database [npic.orst.edu]

- 16. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 17. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]

- 18. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]

- 19. oecd.org [oecd.org]

- 20. oecd.org [oecd.org]

- 21. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 22. APPENDIX B: MEASUREMENT OF PARTITIONING (KOW) - ECETOC [ecetoc.org]

- 23. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 24. oecd.org [oecd.org]

- 25. oecd.org [oecd.org]

- 26. filab.fr [filab.fr]

- 27. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 28. oecd.org [oecd.org]

- 29. oecd.org [oecd.org]

- 30. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 104: Vapour ... - OECD - Google 圖書 [books.google.com.tw]

The Elusive Origins of 1,2,4-Trimethylcyclopentane in Crude Oil: A Review of Potential Natural Sources

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,4-Trimethylcyclopentane is a saturated cyclic hydrocarbon that, while present in crude oil, is not a widely recognized or utilized biomarker in petroleum geochemistry. Unlike well-established molecular fossils such as hopanes and steranes, its specific biological precursors and formation pathways remain largely uncharacterized in scientific literature. This technical guide synthesizes the current understanding of alkylcyclopentane formation in geological settings and extrapolates potential, though unconfirmed, origins for this compound. This document reviews the plausible biological sources, hypothetical diagenetic and catagenetic transformation pathways, and the analytical methodologies required for its identification and quantification. Due to the scarcity of direct research on this specific compound, this guide focuses on inferential reasoning based on the established principles of organic geochemistry.

Introduction to Alkylcyclopentanes in Crude Oil

Crude oil is a complex mixture of hydrocarbons, and its composition provides valuable information about the original organic matter, the depositional environment, and the thermal history of the source rock. Certain molecules, known as biomarkers, retain a recognizable carbon skeleton from their biological precursors, offering a direct link to the paleoenvironment. While C8 cyclopentane (B165970) derivatives, including trimethylcyclopentanes, are known constituents of petroleum, they are less commonly used for source and maturity assessment compared to larger, more structurally complex biomarkers.

Potential Natural Precursors: A Realm of Hypothesis

Direct biological precursors that would lead specifically to the this compound structure have not been identified. However, several classes of widespread biological compounds could potentially serve as source materials through complex degradation and rearrangement reactions during diagenesis and catagenesis.

Microbial Lipids: Branched and Cyclic Fatty Acids

Bacteria and archaea produce a diverse array of membrane lipids, some of which contain branched and cyclic structures. While straight-chain fatty acids are the most common precursors to n-alkanes in crude oil, branched-chain fatty acids from microbial sources could potentially cyclize under diagenetic conditions. Specifically, the degradation of lipids containing methyl branches at specific positions might lead to the formation of trimethyl-substituted cyclopentane rings. For instance, certain bacterial fatty acids with methyl groups at positions that could favor intramolecular cyclization might be considered as potential, albeit hypothetical, precursors.

Irregular Isoprenoids and Carotenoid Degradation

Isoprenoids are a vast class of natural products built from isoprene (B109036) units. While regular isoprenoids typically lead to well-known biomarkers, irregular isoprenoids, which deviate from the head-to-tail linkage of isoprene units, could be another potential source. The diagenetic alteration of certain irregular C10 or C15 isoprenoids could hypothetically yield smaller cyclic structures like trimethylcyclopentane through cracking and cyclization reactions.

Carotenoids, which are C40 tetraterpenoids, undergo significant degradation during diagenesis. While they are known precursors to a range of aromatic and cyclic compounds in crude oil, the specific cleavage and cyclization of a carotenoid molecule to form a C8 fragment with the this compound structure would require a complex series of reactions that have not been documented.

Hypothetical Formation Pathways

The transformation of biological precursors into petroleum components occurs over millions of years through a series of complex chemical reactions broadly categorized as diagenesis and catagenesis.

Diagenesis: Early Stage Transformations

During diagenesis, which occurs at relatively low temperatures and pressures in sediments, microbial activity plays a significant role in altering organic matter. Hypothetically, microbial degradation of larger biomolecules could produce smaller, functionalized intermediates that are more prone to cyclization. For example, the partial oxidation of a branched-chain lipid could introduce functional groups that facilitate an intramolecular aldol-type condensation, which upon subsequent reduction could form a cyclopentane ring.